molecular formula C8H9ClOS B7991400 3-Chloro-6-methoxyphenyl methyl sulfide

3-Chloro-6-methoxyphenyl methyl sulfide

Cat. No.: B7991400
M. Wt: 188.67 g/mol
InChI Key: KKLCSMBIJACPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxyphenyl methyl sulfide: is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methyl sulfide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyphenyl methyl sulfide typically involves the reaction of 3-chloro-6-methoxyphenol with methylthiolating agents under specific conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-6-methoxyphenyl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-methoxyphenyl methyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of sulfide-containing compounds on biological systems. It may also be used in the development of new biochemical assays.

Medicine: While not a drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyphenyl methyl sulfide involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution and oxidation-reduction reactions. The presence of the chloro and methoxy groups influences its reactivity and the pathways it follows in these reactions .

Comparison with Similar Compounds

    3-Chloro-6-methoxyphenol: Similar structure but lacks the methyl sulfide group.

    3-Chloro-6-methylphenyl sulfide: Similar structure but lacks the methoxy group.

    3-Methoxy-6-methylphenyl sulfide: Similar structure but lacks the chloro group.

Uniqueness: 3-Chloro-6-methoxyphenyl methyl sulfide is unique due to the combination of chloro, methoxy, and methyl sulfide groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific oxidation-reduction behavior, making it valuable in various applications .

Properties

IUPAC Name

4-chloro-1-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCSMBIJACPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.